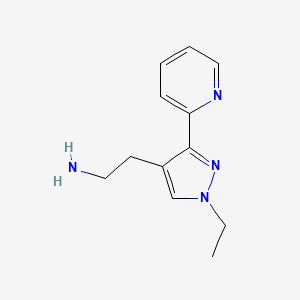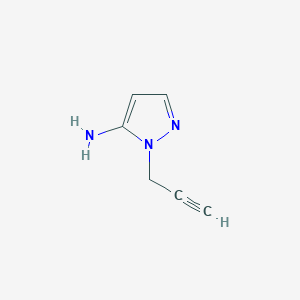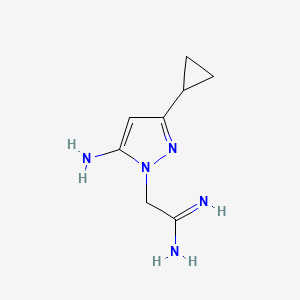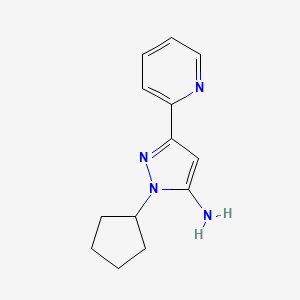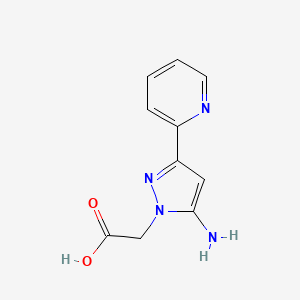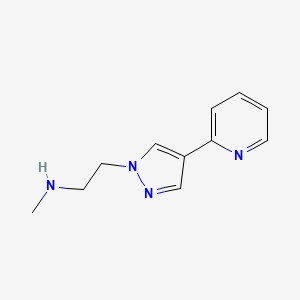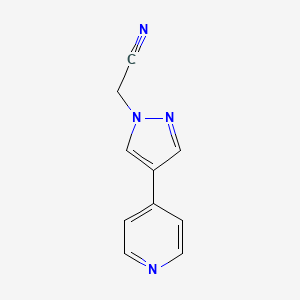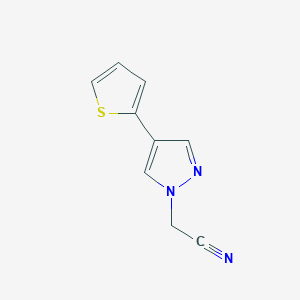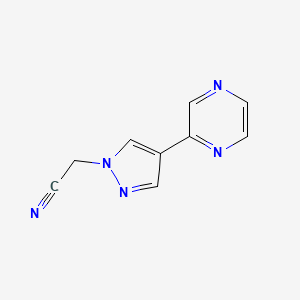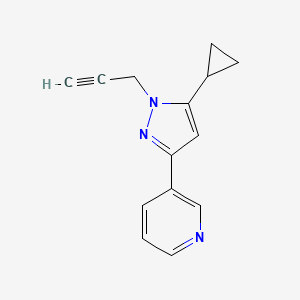
3-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
3-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound with a unique structure, which has been studied extensively in recent years due to its potential applications in the fields of medicine, pharmacology, and biochemistry. It is a member of the pyrazole family, and its cyclopropyl moiety makes it a highly versatile compound.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Pyrazole and pyridine derivatives have been extensively investigated for their cytotoxicity against various cancer cell lines. For instance, novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives exhibited moderate to significant cytotoxicity, with some analogs showing superior activity compared to standard drugs like etoposide (Raquib Alam et al., 2018). Similarly, 1-aryl-3, 5-bis (het) aryl pyrazole derivatives were synthesized, demonstrating promising antiproliferative effects against breast cancer and leukemia cells, with certain compounds inducing apoptosis in cancer cells (H. Ananda et al., 2017).
Synthesis and Material Applications
- The synthesis and functionalization of pyridine derivatives are critical for developing new materials with potential applications in organic electronics. For example, novel pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine, and thieno[2,3-b]pyridine derivatives have been synthesized, demonstrating the versatility of pyridine-based compounds in organic synthesis and potentially in materials science (A. Abdelhamid et al., 2013).
Optical Properties
- Pyridine-based ligands have been studied for their extraction capabilities and optical properties, indicating their utility in sensor technology and photonics. For instance, mechanoluminescent and efficient white OLEDs have been developed using Pt(II) phosphors bearing pyridinyl pyrazolate chelates, showcasing the application of pyridine derivatives in advanced optoelectronic devices (Li-min Huang et al., 2013).
Eigenschaften
IUPAC Name |
3-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-8-17-14(11-5-6-11)9-13(16-17)12-4-3-7-15-10-12/h1,3-4,7,9-11H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTYYTILOWAWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CN=CC=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




